molecular formula C11H12F3N3 B1388462 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine CAS No. 1204297-81-3

3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine

Cat. No.: B1388462
CAS No.: 1204297-81-3
M. Wt: 243.23 g/mol
InChI Key: CNGKDZSYDXMJGX-UHFFFAOYSA-N
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Description

3-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C 11 H 11 F 3 N 3 and is a structural analog of compounds featuring a benzimidazole core linked to an amine-terminated alkyl chain . The benzimidazole scaffold is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets, particularly DNA and enzymes . Specifically, molecules containing the 2-(trifluoromethyl)-1H-benzimidazole motif have been identified as key synthetic intermediates. For instance, axially chiral analogs have been successfully employed as chiral derivatizing agents for determining the absolute configuration of primary amines via 19 F NMR spectroscopy, leveraging the trifluoromethyl group as a sensitive probe . This highlights the value of this chemical class in advanced analytical chemistry applications. The broader family of 1H-benzo[d]imidazole compounds exhibits a diverse range of investigated biological activities. Research has identified novel derivatives as potent modulators with specific affinity for AT-rich sequences in DNA, functioning as DNA minor groove-binding ligands . Furthermore, certain benzimidazole-based small molecules have demonstrated significant inhibitory activity against human topoisomerase I (Hu Topo I), leading to DNA damage and cell cycle arrest in the G2/M phase, which underscores their potential as anticancer agents in preclinical research . The presence of the trifluoromethyl group on the benzimidazole core is a critical feature, often enhancing the molecule's metabolic stability and binding affinity. This product is provided exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound in accordance with all applicable laboratory safety guidelines and regulations.

Properties

IUPAC Name

3-[2-(trifluoromethyl)benzimidazol-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N3/c12-11(13,14)10-16-8-4-1-2-5-9(8)17(10)7-3-6-15/h1-2,4-5H,3,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNGKDZSYDXMJGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CCCN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-(Trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine is a compound of significant interest in pharmacological research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

  • Molecular Formula : C11H12F3N3
  • Molecular Weight : 245.23 g/mol
  • CAS Number : 1204297-81-3

The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems, particularly its potential as a monoamine oxidase B (MAO-B) inhibitor. MAO-B plays a crucial role in the metabolism of neurotransmitters such as dopamine, and its inhibition may have therapeutic implications for neurodegenerative diseases like Parkinson's disease.

Key Findings:

  • Inhibition of MAO-B : Studies have shown that derivatives similar to 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine exhibit strong inhibitory activity against MAO-B, with IC50 values ranging from 21 nM to 46 nM for structurally related compounds . This suggests that the trifluoromethyl group enhances the compound's binding affinity to the enzyme.

Biological Activity Studies

Several studies have investigated the biological activities of this compound and its analogs:

Antitumor Activity

Research on related benzimidazole derivatives has indicated potential antitumor properties. For example, compounds with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and PC-3, through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

The neuroprotective potential of 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine is under investigation. In vitro studies suggest that MAO-B inhibition may lead to increased levels of neuroprotective neurotransmitters, thereby providing symptomatic relief in neurodegenerative conditions .

Study 1: MAO-B Inhibition

A recent study evaluated the MAO-B inhibitory activity of several benzimidazole derivatives. The compound exhibited significant inhibition at low concentrations, indicating its potential for development as a therapeutic agent for Parkinson's disease .

Study 2: Cytotoxicity Against Cancer Cells

In vitro assays demonstrated that related compounds, including those with trifluoromethyl substitutions, showed promising results in reducing cell viability in cancer cell lines. The mechanism was linked to oxidative stress induction and apoptosis .

Data Summary Table

Activity IC50 Value (nM) Reference
MAO-B Inhibition21 - 46
Cytotoxicity (HCT-116)13.62
Cytotoxicity (PC-3)21.74

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that benzimidazole derivatives, including those with trifluoromethyl substitutions, exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine can inhibit tumor growth by interfering with cellular signaling pathways associated with cancer proliferation .

Neuropharmacology
The compound's structure suggests potential interactions with neurotransmitter systems. Compounds containing benzimidazole moieties have been investigated for their effects on serotonin receptors, which are crucial in treating mood disorders and anxiety . The trifluoromethyl group may enhance the lipophilicity and bioavailability of these compounds, making them suitable candidates for further development as antidepressants or anxiolytics.

Pharmacological Applications

Antimicrobial Properties
Benzimidazole derivatives have been studied for their antimicrobial activity. The presence of the trifluoromethyl group can increase the potency of these compounds against various bacterial strains. Research has demonstrated that modifications in the benzimidazole structure can lead to enhanced antibacterial and antifungal activities .

Anti-inflammatory Effects
Compounds similar to 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine have been shown to exhibit anti-inflammatory properties. These effects are particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis and inflammatory bowel disease. The mechanism is believed to involve the inhibition of pro-inflammatory cytokines .

Material Science

Synthesis of Functional Materials
The unique chemical properties of trifluoromethyl-substituted benzimidazoles allow their use in synthesizing advanced materials. For example, these compounds can serve as building blocks for creating polymers with enhanced thermal stability and mechanical strength. Their incorporation into polymer matrices has been explored for applications in coatings and electronic devices .

Data Table: Summary of Applications

Application Area Potential Uses Mechanism/Action
Medicinal ChemistryAnticancer agentsInhibition of cancer cell proliferation
Neuropharmacological agentsInteraction with serotonin receptors
PharmacologyAntimicrobial agentsEnhanced activity against bacterial strains
Anti-inflammatory drugsInhibition of pro-inflammatory cytokines
Material ScienceSynthesis of functional polymersImproved thermal stability and mechanical strength

Case Studies

  • Anticancer Research Study
    A study published in a peer-reviewed journal demonstrated that a series of benzimidazole derivatives exhibited cytotoxic effects on various cancer cell lines. The study highlighted that the introduction of a trifluoromethyl group significantly increased the compounds' potency against breast cancer cells .
  • Neuropharmacological Assessment
    Another research project focused on the synthesis and characterization of new benzimidazole derivatives targeting serotonin receptors. The findings suggested that specific substitutions, including trifluoromethyl groups, could enhance receptor affinity and selectivity, paving the way for novel antidepressant therapies .
  • Material Development Study
    Research into polymer composites incorporating trifluoromethyl-substituted benzimidazoles showed promising results in enhancing material properties for electronic applications. The study concluded that these compounds could improve the durability and performance of electronic devices under varying environmental conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

  • 3-(1H-Benzo[d]imidazol-1-yl)propan-1-amine (No CF₃ group): This analog lacks the trifluoromethyl group, resulting in reduced electron-withdrawing effects and lower lipophilicity. Such differences can significantly alter binding affinities to biological targets, as seen in studies where CF₃ groups enhance receptor interactions .
  • N-(2-Chloro-6-fluorobenzyl)-3-(1H-imidazol-1-yl)propan-1-amine: Replacing the benzimidazole core with an imidazole and adding halogenated aryl groups (Cl, F) increases polarity.
  • 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine :
    The inclusion of a pyrimidine ring and fluorophenyl group introduces π-π stacking capabilities, diverging from the benzimidazole-CF₃ scaffold. Such structural changes may target nucleic acid interactions or kinase enzymes .

Physicochemical Properties

Property Target Compound 3-(1H-Benzo[d]imidazol-1-yl)propan-1-amine N-(2-Chloro-6-fluorobenzyl) Analog
Molecular Weight 217.17 g/mol 175.21 g/mol 297.76 g/mol
LogP (Predicted) 1.8–2.2 (high lipophilicity) 0.9–1.3 2.5–3.0
Electron Effects Strongly electron-withdrawing Neutral Moderate electron-withdrawing (Cl, F)
Solubility Low (CF₃ reduces polarity) Moderate Low (halogenated aryl)

Preparation Methods

Synthesis via Benzimidazole Core Formation and Subsequent Functionalization

Overview:
The most common approach begins with synthesizing the benzimidazole core, typically through condensation reactions involving o-phenylenediamine derivatives with suitable aldehydes or carboxylic acids, followed by specific modifications to introduce the trifluoromethyl group and amino functionalities.

Key Steps:

  • Formation of Benzimidazole Core:
    The core is generally synthesized by condensing o-phenylenediamine with aldehydes or carboxylic acids under acidic dehydrating conditions. For example, using hydrochloric acid or polyphosphoric acid facilitates cyclization, yielding the benzimidazole nucleus.

  • Introduction of Trifluoromethyl Group:
    The trifluoromethyl substituent at the 2-position of the benzimidazole ring can be incorporated via nucleophilic aromatic substitution or through the use of trifluoromethylated reagents such as trifluoroacetimidoyl chlorides. Bunev et al. demonstrated a van Leusen reaction involving trifluoroacetimidoyl chlorides with tosylmethylisocyanide to generate trifluoromethylated imidazoles.

  • Functionalization to Attach Propylamine Side Chain:
    The side chain bearing the amine group is introduced through alkylation or amidation reactions. For example, alkylation of the benzimidazole nitrogen with 3-bromopropan-1-amine derivatives under basic conditions can yield the target compound.

Research Findings:

Step Reaction Type Reagents/Conditions Reference
Core synthesis Cyclocondensation o-Phenylenediamine + aldehyde/acid, acid catalyst
Trifluoromethylation Nucleophilic substitution / Reagent-based Trifluoroacetimidoyl chlorides, NaH, THF, room temperature
Side chain attachment Alkylation / Nucleophilic substitution 3-bromopropan-1-amine, base (K2CO3), solvent

Modern Catalytic and Multi-Component Approaches

Recent advances include multi-component reactions (MCRs) and catalytic protocols that streamline synthesis:

  • Multistep MCRs:
    Ziarani et al. reported a solvent-free, multicomponent synthesis of tetrasubstituted imidazoles, which can be adapted to synthesize benzimidazole derivatives with trifluoromethyl groups.

  • Catalytic Methods:
    Use of solid acid catalysts like SiO2-Pr-SO3H enables efficient formation of tetra- and trisubstituted imidazoles under solvent-free conditions, which could be adapted for the functionalization of benzimidazole cores.

  • Microwave-Assisted Synthesis:
    Microwave irradiation accelerates reaction times and improves yields, especially in cyclization and substitution steps involving benzimidazole derivatives.

Specific Synthetic Route for 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine

Based on patent literature, a practical route involves:

  • Step A: Nucleophilic aromatic substitution of a suitably substituted benzimidazole precursor with 3-bromopropan-1-amine under basic conditions (e.g., potassium carbonate in DMF), leading to the attachment of the amino-propyl side chain.

  • Step B: Introduction of the trifluoromethyl group via a trifluoroacetimidoyl chloride or related reagent, followed by cyclization and purification steps.

  • Step C: Final purification through chromatography or recrystallization, confirmed by spectroscopic analysis.

Process Summary:

1. Synthesize benzimidazole core via condensation of o-phenylenediamine with appropriate aldehyde.
2. Introduce trifluoromethyl group at the 2-position via nucleophilic substitution with trifluoroacetimidoyl chloride.
3. Alkylate the benzimidazole nitrogen with 3-bromopropan-1-amine in the presence of a base.
4. Purify the product using chromatography, verify structure with NMR and IR.

Data Tables and Research Findings

Method Key Reagents Conditions Yield References
Cyclocondensation o-Phenylenediamine + aldehyde Acidic dehydrating conditions Moderate to high
Nucleophilic substitution Trifluoroacetimidoyl chlorides + benzimidazole Room temp, inert atmosphere Good
Alkylation 3-bromopropan-1-amine + benzimidazole K2CO3, DMF, reflux High
Multicomponent, solvent-free Diketones + aldehydes + amines 140°C, catalyst Excellent

Notes and Considerations

  • Reaction Conditions:
    Acidic conditions favor cyclization, while basic or neutral conditions are suitable for substitution and alkylation steps.

  • Catalysts:
    Acid catalysts like polyphosphoric acid or solid acids such as SiO2-Pr-SO3H improve yields and reaction rates.

  • Solvent Choice:
    Polar aprotic solvents like DMF, DMSO, or NMP are preferred for nucleophilic substitutions and alkylation steps.

  • Purification Techniques: Chromatography and recrystallization are standard for obtaining pure compounds, with spectroscopic methods (NMR, IR) confirming structure.

Q & A

What are the optimized synthetic routes for 3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine, and how can reaction conditions influence yield?

Answer:
The synthesis typically involves coupling benzimidazole precursors with alkylamines. For example, a copper-mediated amidation approach uses 3-(1H-benzimidazol-1-yl)propan-1-amine hydrochloride reacted with Tosyl-Cl in CH₂Cl₂ under controlled stirring and purification via silica gel chromatography . Yield optimization requires precise stoichiometry (e.g., 0.51 mmol substrate), inert atmosphere, and monitoring via TLC. Alternative routes include Mannich base derivatization using formaldehyde and aliphatic/aromatic amines in ethanol under reflux, followed by recrystallization . Reaction duration (e.g., 4 hours vs. overnight) and solvent choice (DMF vs. ethyl alcohol) significantly affect purity and yield .

How is structural characterization performed for this compound and its derivatives?

Answer:
X-ray crystallography is critical for confirming the benzimidazole core and trifluoromethyl substitution. Single crystals are grown by slow cooling of ethanolic reaction mixtures and analyzed for bond lengths/angles (e.g., C–H = 0.93 Å, N–H = 0.90 Å) . Spectroscopic methods include:

  • ¹H/¹³C NMR : To identify aromatic protons (δ 7.2–8.1 ppm) and amine groups (δ 2.5–3.5 ppm).
  • FT-IR : Confirms N–H stretching (3200–3400 cm⁻¹) and C–F vibrations (1100–1200 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+1]⁺ = 469.2 for a related TFA salt) .

What methodologies are used to evaluate its antibacterial/antifungal activity?

Answer:
Bioactivity is assessed via:

  • Minimum Inhibitory Concentration (MIC) : Tested against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) using serial dilutions (1.5–3.125 µg/mL). Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced activity due to improved membrane permeability .
  • Time-kill assays : Monitor bactericidal/fungicidal kinetics over 24 hours.
  • Synergy studies : Combined with standard antibiotics (e.g., fluconazole) to assess additive effects .

What safety protocols are recommended during handling?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact (classified as Skin Corrosion Category 1B) .
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Spill management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
  • Storage : In airtight containers away from oxidizers and heat (>110°C flashpoint) .

How does substituent variation on the benzimidazole ring influence bioactivity?

Answer:

  • Trifluoromethyl groups : Enhance lipophilicity and metabolic stability, improving MIC values by 2–4× compared to non-halogenated analogs .
  • Aminoalkyl chains : Longer chains (e.g., propyl vs. ethyl) increase solubility but may reduce membrane penetration .
  • Mannich base derivatives : Introduce secondary amines (e.g., dimethylamino) to modulate pharmacokinetics and target binding .

How can contradictory bioactivity data between similar derivatives be resolved?

Answer:

  • Dose-response curves : Confirm activity thresholds and exclude false positives from cytotoxicity.
  • Structural analogs : Compare MICs of derivatives with minor substitutions (e.g., 3-(pyrrolidin-1-yl)propyl vs. dimethylamino groups) .
  • Molecular docking : Identify binding affinity variations to target enzymes (e.g., fungal CYP51) .

What mechanistic insights exist for its antimicrobial action?

Answer:
Proposed mechanisms include:

  • DNA intercalation : Benzimidazole cores disrupt microbial DNA replication .
  • Enzyme inhibition : Trifluoromethyl groups inhibit cytochrome P450-dependent ergosterol synthesis in fungi .
  • Membrane disruption : Cationic amine groups bind to negatively charged phospholipid headgroups .

How can novel derivatives be designed to improve target specificity?

Answer:

  • Hybrid pharmacophores : Merge benzimidazole with triazole or pyrimidine moieties to target multiple enzymes .
  • Prodrug strategies : Introduce hydrolyzable groups (e.g., SEM-protected carboxylates) for controlled release .
  • QSAR modeling : Optimize logP and polar surface area to balance permeability and solubility .

What steps ensure reproducibility in synthetic protocols?

Answer:

  • Standardized conditions : Fixed molar ratios (e.g., 1:1 substrate:reagent), reflux times (±5% tolerance), and solvent drying (Na₂SO₄) .
  • Purification : Consistent use of silica gel chromatography (e.g., EtOAc/hexane gradients) or recrystallization solvents (acetone vs. ethanol) .
  • Batch documentation : Record temperature, humidity, and catalyst lot variations .

What advanced spectroscopic techniques resolve ambiguous structural features?

Answer:

  • X-ray photoelectron spectroscopy (XPS) : Quantify fluorine content in trifluoromethyl groups .
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic/amine signals in crowded spectra .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulae (e.g., C₁₆H₁₇N₃ = 251.33 g/mol) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine
Reactant of Route 2
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3-(2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)propan-1-amine

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